molecular formula C6H4F3NO B039010 4-Amino-2,3,6-trifluorophenol CAS No. 124879-31-8

4-Amino-2,3,6-trifluorophenol

Cat. No.: B039010
CAS No.: 124879-31-8
M. Wt: 163.1 g/mol
InChI Key: QTTHNDLBAGZQLO-UHFFFAOYSA-N
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Description

4-Amino-2,3,6-trifluorophenol (molecular formula: C₆H₄F₃NO) is a fluorinated aromatic compound featuring an amino group (-NH₂) and three fluorine atoms at the 2-, 3-, and 6-positions of the phenol ring.

Properties

CAS No.

124879-31-8

Molecular Formula

C6H4F3NO

Molecular Weight

163.1 g/mol

IUPAC Name

4-amino-2,3,6-trifluorophenol

InChI

InChI=1S/C6H4F3NO/c7-2-1-3(10)4(8)5(9)6(2)11/h1,11H,10H2

InChI Key

QTTHNDLBAGZQLO-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)O)F)F)N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)F)N

Synonyms

Phenol, 4-amino-2,3,6-trifluoro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-amino-2,3,6-trifluorophenol, highlighting differences in substituents, molecular weights, and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Amino-2,3,6-trifluorophenol Not explicitly listed -NH₂ at 4; -F at 2,3,6 ~175.1 (calculated) Likely used in drug synthesis; amino group enables coupling reactions; fluorines enhance stability.
4-Bromo-2,3,6-trifluorophenol 192446-70-1 -Br at 4; -F at 2,3,6 ~223.0 (calculated) Bromine adds bulk and alters reactivity; potential intermediate in halogenated aromatic syntheses .
5-Amino-2,3,4-trifluorophenol 956489-12-6 -NH₂ at 5; -F at 2,3,4 ~175.1 (calculated) Positional isomer; altered electronic distribution may affect regioselectivity in reactions .
4-Amino-3-(trifluoromethyl)phenol 445-04-5 -NH₂ at 4; -CF₃ at 3 ~191.1 (calculated) Trifluoromethyl group enhances lipophilicity; common in agrochemicals or bioactive molecules .
4-Fluoro-3-(trifluoromethyl)phenol 61721-07-1 -F at 4; -CF₃ at 3 ~180.1 (calculated) Combines fluorine and CF₃; used in materials science for hydrophobic coatings .
4-Amino-2,6-diphenylphenol 50432-01-4 -NH₂ at 4; -C₆H₅ at 2,6 ~277.3 (calculated) Bulky phenyl groups increase steric hindrance; utilized in diazo compound synthesis .

Key Research Findings

  • Electronic Effects: Fluorine atoms in 4-amino-2,3,6-trifluorophenol increase the compound’s acidity compared to non-fluorinated phenols, similar to 5-amino-2,3,4-trifluorophenol. The amino group’s electron-donating nature partially counterbalances fluorine’s electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
  • Reactivity: Brominated analogs (e.g., 4-bromo-2,3,6-trifluorophenol) exhibit lower reactivity in coupling reactions due to bromine’s weaker leaving-group ability compared to fluorine. In contrast, trifluoromethylated derivatives (e.g., 4-amino-3-(trifluoromethyl)phenol) are more stable under acidic conditions .
  • Toxicity: Amino-fluorophenols generally show moderate to high toxicity. For example, 4-amino-2,3,6-trifluorophenol’s structural relative, 4-amino-2,2,6,6-tetramethylpiperidine (ST-2724), is classified as acutely toxic (oral, category 4) and corrosive to skin .
  • Applications: Pharmaceuticals: Fluorinated amino-phenols serve as intermediates in antiviral or antibiotic drug synthesis. Agrochemicals: Trifluoromethylated derivatives are prevalent in herbicides due to their resistance to metabolic degradation .

Critical Analysis of Evidence

  • Data Gaps: Direct physicochemical data (e.g., melting point, solubility) for 4-amino-2,3,6-trifluorophenol are absent in the evidence, necessitating extrapolation from analogs.
  • Contradictions: While 5-amino-2,3,4-trifluorophenol (CAS 956489-12-6) is noted to have a synthesis yield of 90% in one route , similar compounds often face challenges in regioselective fluorination, suggesting variability in synthetic feasibility.
  • Safety Considerations: Amino-fluorophenols require stringent handling (e.g., PPE, ventilation) due to risks of skin corrosion and aquatic toxicity, as seen in ST-2724’s SDS .

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